molecular formula C8H11NO3S B1277500 2-Methoxy-6-(methylsulfonyl)aniline CAS No. 148726-71-0

2-Methoxy-6-(methylsulfonyl)aniline

Cat. No. B1277500
CAS RN: 148726-71-0
M. Wt: 201.25 g/mol
InChI Key: MKFWDKRBZQWOIU-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(methylsulfonyl)aniline” is an organic compound primarily used as an intermediate in the manufacturing of dyes and pigments. It has a molecular weight of 201.25 g/mol .


Molecular Structure Analysis

The InChI code for “2-Methoxy-6-(methylsulfonyl)aniline” is 1S/C8H11NO3S/c1-11-6-4-3-5-7(12(2,10)9)8(6)9/h3-5H,9H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Methoxy-6-(methylsulfonyl)aniline” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research: Non-Steroidal Anti-Inflammatory Agents

2-Methoxy-6-(methylsulfonyl)aniline: has been studied for its potential as a pharmacophore in the design of new non-steroidal anti-inflammatory drugs (NSAIDs). The compound’s incorporation into NSAID structures like naproxen and diclofenac is being evaluated for enhanced selectivity towards the COX-2 enzyme, which could lead to more effective anti-inflammatory medications with fewer side effects .

Material Science: Organic Building Blocks

In material science, this compound serves as an organic building block for synthesizing more complex molecules. Its sulfonyl and methoxy groups make it a versatile precursor in creating polymers and other advanced materials with potential applications in electronics, coatings, and biocompatible materials .

Chemical Synthesis: Aniline Derivatives

2-Methoxy-6-(methylsulfonyl)aniline: is used in chemical synthesis to produce various aniline derivatives. These derivatives are crucial intermediates in the production of dyes, pigments, and pharmaceuticals. The compound’s reactivity allows for selective functionalization, enabling the synthesis of a wide range of chemical entities .

Biochemistry: Enzyme Inhibition Studies

This compound is of interest in biochemistry for studying enzyme inhibition. Its structural similarity to certain enzyme substrates can make it a useful tool in understanding enzyme mechanisms and designing inhibitors that could lead to new treatments for diseases where enzyme regulation is a factor .

Industrial Uses: Sulfone Component

Industrially, 2-Methoxy-6-(methylsulfonyl)aniline is utilized as a sulfone component in various applications. Sulfones are known for their thermal and chemical stability, making them suitable for high-performance applications such as high-temperature resistant materials or as electrolytes in batteries .

Environmental Applications: Analytical Chemistry

In environmental applications, this compound may be used in analytical chemistry techniques such as HPLC and LC-MS to detect and quantify pollutants. Its unique chemical properties can aid in the development of sensitive and selective assays for monitoring environmental contaminants .

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate , suggesting that its targets could be various, depending on the specific synthesis it is involved in.

Mode of Action

The mode of action of 2-Methoxy-6-(methylsulfonyl)aniline is not directly stated in the available resources. As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions would depend on the specific synthesis process .

Biochemical Pathways

It’s worth noting that it is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Some physical and chemical properties of the compound are known . It has a molecular weight of 137.18, a density of 1.0630 (rough estimate), a melting point of 26-29 °C (lit.), and a boiling point of 62 °C/0.15 mmHg (lit.) . These properties could influence its pharmacokinetics.

Result of Action

As an organic synthesis intermediate, its primary function is likely to contribute to the formation of new compounds in chemical reactions .

properties

IUPAC Name

2-methoxy-6-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWDKRBZQWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434497
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(methylsulfonyl)aniline

CAS RN

148726-71-0
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-6-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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